molecular formula C8H11Cl2F3N2 B8214841 Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride

Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride

Cat. No.: B8214841
M. Wt: 263.08 g/mol
InChI Key: RKFMFKCIKOCHSI-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Umemoto reaction, which involves the use of trifluoromethylating agents to introduce the trifluoromethyl group . The reaction conditions often include the use of a base and a solvent such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[2-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride is unique due to its specific trifluoromethyl-pyridine structure, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-12-5-6-3-2-4-13-7(6)8(9,10)11;;/h2-4,12H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFMFKCIKOCHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CC=C1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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